6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride
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Overview
Description
6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The compound’s structure consists of a cyclohexane ring fused to a naphthyridine core, which is further modified with an amine group and four hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This approach uses green strategies and involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds.
Hydroamination of Terminal Alkynes: This method is followed by Friedländer cyclization to form the desired naphthyridine structure.
Metal-Catalyzed Synthesis: Various metal catalysts can be used to facilitate the formation of the naphthyridine core.
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthyridine-7-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-5-amine
- 6H,7H,8H,9H,10H-cyclohepta[b]1,8-naphthyridin-5-amine
Uniqueness
6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride is unique due to its specific substitution pattern and the presence of four hydrochloride ions, which can influence its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H17Cl4N3 |
---|---|
Molecular Weight |
345.1 g/mol |
IUPAC Name |
6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-7-amine;tetrahydrochloride |
InChI |
InChI=1S/C12H13N3.4ClH/c13-10-3-4-11-9(7-10)6-8-2-1-5-14-12(8)15-11;;;;/h1-2,5-6,10H,3-4,7,13H2;4*1H |
InChI Key |
WZCAPRNVZUCAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=C3C=CC=NC3=N2.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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